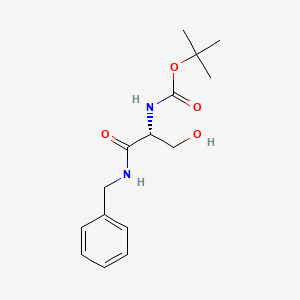

Boc-D-serine benzylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFYHNRRPGOYJS-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253790-58-7 | |

| Record name | Boc-D-serine benzylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253790587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boc-D-Serine Benzylamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3X7NB6X9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Boc-D-serine Benzylamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of N-α-(tert-Butoxycarbonyl)-D-serine benzylamide, a key chiral intermediate in the development of various pharmaceuticals. The focus is on the core reaction mechanisms, detailed experimental protocols, and a comparative analysis of synthetic strategies.

Introduction

N-α-(tert-Butoxycarbonyl)-D-serine benzylamide (Boc-D-serine benzylamide) is a protected amino acid derivative that serves as a critical building block in medicinal chemistry and peptide synthesis.[1] Its defined stereochemistry and versatile functional groups make it an essential intermediate in the multi-step synthesis of complex, biologically active molecules, including the anticonvulsant drug Lacosamide.[1] The synthesis primarily involves the formation of an amide bond between the carboxylic acid of Boc-D-serine and the amino group of benzylamine. This guide delves into the prevalent mechanisms and methodologies to achieve this transformation efficiently.

Core Synthesis Mechanism: Amide Bond Formation

The direct reaction between a carboxylic acid (Boc-D-serine) and an amine (benzylamine) is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the synthesis of this compound necessitates the activation of the carboxylic acid group to render it sufficiently electrophilic for nucleophilic attack by the amine. The most common strategies employed fall into two main categories: the use of carbodiimide coupling agents and the formation of mixed anhydrides.

2.1 Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are widely used reagents for amide bond formation.[2][3] The mechanism proceeds via the following steps:

-

Activation: The carboxylic acid of Boc-D-serine attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.[2]

-

Nucleophilic Attack: Benzylamine, acting as the nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Product Formation: This attack leads to the formation of the desired amide bond and a urea byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in common reaction solvents and can be removed by filtration.

To enhance efficiency and minimize the risk of racemization at the chiral center, additives like 1-hydroxybenzotriazole (HOBt) are often included.[1] HOBt can react with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization before reacting with the amine.

2.2 Mixed Anhydride Method

This method involves activating the carboxylic acid by converting it into a mixed anhydride, typically using an alkyl chloroformate like isobutyl chloroformate or ethyl chloroformate in the presence of a tertiary amine base such as N-methylmorpholine (NMM).[4][5]

-

Anhydride Formation: The carboxylate of Boc-D-serine, formed in situ by the base, attacks the chloroformate, displacing the chloride ion to form a mixed anhydride.

-

Nucleophilic Attack: Benzylamine attacks the more sterically accessible and electrophilic carboxylic carbonyl group of the mixed anhydride.

-

Product Formation: The tetrahedral intermediate collapses to form the stable amide product, releasing carbon dioxide and the corresponding alcohol as byproducts.

This method is often preferred for its high yields and the clean nature of its byproducts.

Experimental Protocols

The following protocols are detailed examples of the primary synthesis methods.

Protocol 1: Mixed Anhydride Synthesis using Isobutyl Chloroformate

This procedure is adapted from a documented synthesis of a Lacosamide intermediate.[5]

-

Reaction Setup: Suspend Boc-D-Serine (e.g., 32.8 g, 0.1599 mol) in methylene chloride (160 ml) in a reaction vessel equipped with a stirrer and a thermometer.

-

Cooling: Cool the suspension to below -5°C using an appropriate cooling bath.

-

Base Addition: Add N-Methylmorpholine (NMM) (e.g., 16.5 g, 0.1631 mol) dropwise over 10-15 minutes, ensuring the temperature remains below -5°C. Stir the mixture for 30-40 minutes at this temperature until a clear solution is obtained.

-

Activator Addition: In a separate vessel, prepare a solution of isobutyl chloroformate (e.g., 22.3 g, 0.1632 mol) in methylene chloride. Add the Boc-D-serine/NMM solution to the isobutyl chloroformate solution over 60-70 minutes, maintaining the temperature below -10°C. Age the resulting solution for 10-15 minutes.

-

Amine Addition: Add benzylamine (e.g., 17.7 g, 0.1652 mol) dropwise over 10-15 minutes, keeping the reaction temperature below -5°C.

-

Reaction Completion & Work-up: Allow the reaction to proceed for 2-5 hours at a temperature between 0°C and 10°C. Monitor the reaction completion using Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.[6]

Protocol 2: Carbodiimide-Mediated Synthesis using DCC

This is a classical and widely applicable protocol for peptide coupling.[1][6]

-

Reaction Setup: Dissolve Boc-D-serine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Activator Addition: Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Amine Addition: Add benzylamine (1 equivalent) to the reaction mixture.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring for completion by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by chromatography or recrystallization.[6]

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic method often depends on factors like scale, cost of reagents, and desired purity. The table below summarizes key parameters for the described protocols.

| Parameter | Method 1: Mixed Anhydride | Method 2: Carbodiimide |

| Activating Agent | Isobutyl Chloroformate / Ethyl Chloroformate | Dicyclohexylcarbodiimide (DCC) |

| Additive | N-Methylmorpholine (NMM) (Base) | 1-Hydroxybenzotriazole (HOBt) |

| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), DMF |

| Reaction Temperature | -10°C to 10°C[5] | 0°C to Room Temperature[6] |

| Key Byproduct | NMM hydrochloride, CO2, isobutanol | Dicyclohexylurea (DCU) |

| Purity | High Purity (>99% reported in patents)[5] | Generally high, dependent on purification |

| Yield | High Yield (e.g., ~88% reported for a similar step)[5] | Typically high (70-90%) |

| Considerations | Requires strict temperature control. | DCU byproduct removal is critical. |

Visualizations: Workflow and Mechanism

The following diagrams illustrate the synthesis workflow and a key reaction mechanism.

Caption: General workflow for the synthesis of this compound.

Caption: Simplified mechanism of DCC-mediated amide bond formation.

References

- 1. This compound | 1253790-58-7 | Benchchem [benchchem.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]

- 5. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]

- 6. Buy this compound (EVT-1476641) | 141108-78-3 [evitachem.com]

Unveiling the Chemical Landscape of Boc-D-serine Benzylamide: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the chemical properties of Boc-D-serine benzylamide has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the physicochemical characteristics, synthesis, and analytical methodologies pertinent to this crucial chiral building block.

This compound, a derivative of the amino acid D-serine, plays a significant role as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anticonvulsant medication Lacosamide.[1] Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a benzylamide moiety, makes it a versatile component in peptide and peptidomimetic chemistry.[1][2]

Physicochemical Properties

This compound typically presents as a white crystalline solid.[2] A summary of its key quantitative properties is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂O₄ | [3] |

| Molecular Weight | 294.35 g/mol | [3] |

| Melting Point | 100-105 °C | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol; limited solubility in water. | [2] |

Synthesis and Purification

The synthesis of this compound primarily involves the coupling of Boc-D-serine with benzylamine.[1] This process requires careful control of reaction conditions to maintain the stereochemical integrity of the D-serine backbone and prevent racemization.[1]

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis protocol is as follows:

-

Activation of Boc-D-Serine: N-Boc-D-serine is suspended in a suitable solvent, such as methylene chloride, and cooled to a low temperature (e.g., < -5°C).[4]

-

Coupling Agent Addition: A coupling agent, such as isobutyl chloroformate, is added to the suspension, followed by a base like N-methylmorpholine, to form a mixed anhydride.[4]

-

Amide Bond Formation: Benzylamine is then added to the reaction mixture to facilitate the nucleophilic attack and formation of the amide bond.[4]

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often through crystallization, to yield this compound with high purity.

The following diagram illustrates the general workflow for the synthesis of this compound.

Analytical Characterization

The structural integrity and purity of this compound are confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to confirm the presence of the Boc group, the serine backbone, and the benzylamide moiety.[1] Predicted chemical shifts for key functional groups are summarized in the table below.

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Boc: -C(CH₃)₃ | ~1.4 (singlet, 9H) | ~28.5 (3C) |

| Boc: -C(CH₃)₃ | - | ~80.5 (1C) |

| Serine: α-CH | ~4.3-4.5 (multiplet, 1H) | ~56-58 (1C) |

| Serine: β-CH₂ | ~3.8-4.0 (multiplet, 2H) | ~62-64 (1C) |

| Benzyl: -CH₂- | ~4.4 (doublet, 2H) | ~43-45 (1C) |

| Benzyl: Aromatic C-H | ~7.2-7.4 (multiplet, 5H) | ~127-129 (5C) |

| Amide: N-H | ~6.5-7.0 (broad triplet, 1H) | - |

| Carbamate: N-H | ~5.5-6.0 (broad doublet, 1H) | - |

| Carbonyls | - | ~156 (Boc C=O), ~171 (Amide C=O) |

-

Mass Spectrometry: This technique is used to verify the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic vibrational frequencies of the functional groups present, such as the amide and carbamate carbonyls and the hydroxyl group.[1]

Chromatographic Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity and, importantly, the enantiomeric excess of this compound.[1]

To separate the D- and L-enantiomers, two main strategies are employed:

-

Direct Separation using Chiral Stationary Phases (CSPs): This is the most direct method, where the enantiomers are separated on a column containing a chiral selector, such as polysaccharide-based CSPs.[1] The differential interaction between the enantiomers and the CSP leads to different retention times.

-

Indirect Separation via Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18 column).[1]

The following diagram outlines the workflow for the chiral analysis of this compound.

References

- 1. This compound | 1253790-58-7 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-1476641) | 141108-78-3 [evitachem.com]

- 3. tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate | C15H22N2O4 | CID 46223140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]

The Strategic Role of Boc-D-serine Benzylamide in Advancing Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of peptide synthesis and pharmaceutical development, the strategic use of protected amino acids is paramount to achieving desired therapeutic outcomes. Among these crucial building blocks, N-tert-butoxycarbonyl-D-serine benzylamide (Boc-D-serine benzylamide) has emerged as a pivotal intermediate, particularly in the synthesis of complex peptides, peptidomimetics, and biologically active molecules.[1] Its unique structural features, including the acid-labile Boc protecting group and the benzylamide moiety, offer precise control over the peptide elongation process, making it an invaluable tool for medicinal chemists. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, detailing experimental protocols, quantitative data, and logical workflows to support researchers in their drug discovery endeavors.

Core Attributes and Applications

This compound is a chiral amino acid derivative that incorporates a tert-butoxycarbonyl (Boc) protected amine on a D-serine scaffold, with the C-terminus modified as a benzylamide.[1] The Boc group serves as a temporary protecting group for the α-amino functionality, preventing unwanted side reactions during peptide coupling.[2] This protection is stable under a variety of reaction conditions but can be readily cleaved with mild acid, such as trifluoroacetic acid (TFA), to allow for the stepwise addition of subsequent amino acids in a peptide chain.[2][3]

The D-configuration of the serine residue is of particular interest in the design of peptidomimetics and pharmaceuticals. Peptides incorporating D-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.[1] Furthermore, the specific stereochemistry of D-serine is a critical determinant of biological activity in certain therapeutic agents.

A prime example of the application of Boc-D-serine derivatives is in the synthesis of the anticonvulsant drug Lacosamide.[1] In one of the synthetic routes, a derivative of Boc-D-serine is reacted with benzylamine to form the corresponding amide, which is a key step in constructing the final drug molecule.[1] This highlights the importance of this compound as a key intermediate in the production of pharmaceuticals.

Quantitative Data in Synthesis

The efficiency of coupling reactions involving Boc-protected amino acids is a critical factor in the overall success of peptide synthesis. While specific quantitative data for the synthesis of this compound is not extensively consolidated in the literature, data from the synthesis of Lacosamide, where it is a key intermediate, and from general solid-phase peptide synthesis (SPPS) provide valuable insights. The following table summarizes representative data on coupling efficiencies and reaction outcomes.

| Parameter | Value | Context | Source |

| Coupling Efficiency (General) | >99% | Solid-Phase Peptide Synthesis (SPPS) using Boc-amino acids with efficient coupling reagents like HBTU/HOBt. | [1] |

| Yield (Lacosamide Synthesis Step) | 63% | Overall yield for the conversion of Boc-D-serine to a key Lacosamide intermediate. | [4] |

| "Incomplete" Coupling (General SPPS) | <1% | Couplings considered "incomplete" if the reaction is 99% or less complete as monitored by the ninhydrin reaction in Boc-benzyl strategy. | [5] |

| "Highly Incomplete" Coupling (General SPPS) | <2% | Couplings considered "highly incomplete" if the reaction is 98% or less complete. | [5] |

Experimental Protocols

Synthesis of (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide (this compound)

This protocol describes a common method for the synthesis of this compound via a mixed anhydride intermediate.

Materials:

-

N-Boc-D-serine

-

Methylene chloride (DCM)

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Benzylamine

-

Hydrochloric acid (1N)

-

Sodium bicarbonate solution (8% w/v)

-

Deionized water

-

Isopropyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend N-Boc-D-serine in methylene chloride (DCM). Cool the suspension to below 5°C using an ice bath.

-

Base Addition: Slowly add N-methylmorpholine (NMM) to the cooled suspension while stirring. Continue stirring until a clear solution is obtained.

-

Mixed Anhydride Formation: In a separate flask, prepare a solution of isobutyl chloroformate in DCM and cool it to below -10°C. Add the clear solution of N-Boc-D-serine and NMM dropwise to the isobutyl chloroformate solution while maintaining the temperature below -10°C. Stir the resulting mixture for 10-15 minutes to allow for the formation of the mixed anhydride.

-

Amide Formation: Slowly add benzylamine to the reaction mixture, ensuring the temperature remains below 10°C. Stir the reaction for approximately one hour.

-

Work-up:

-

Wash the organic layer sequentially with 1N hydrochloric acid, 8% aqueous sodium bicarbonate solution, and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

-

Purification:

-

Suspend the crude solid in isopropyl acetate and stir for 60-70 minutes at room temperature.

-

Filter the solid product and wash with fresh isopropyl acetate.

-

Dry the purified product under reduced pressure.

-

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids

This protocol outlines the general cycle for the incorporation of a Boc-protected amino acid, such as Boc-D-serine, into a growing peptide chain on a solid support.

Materials:

-

Appropriate resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA) or other suitable base

-

N,N-Dimethylformamide (DMF)

-

Boc-protected amino acid (e.g., Boc-D-serine)

-

Coupling reagent (e.g., DCC/HOBt, HBTU)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DCM in the synthesis vessel for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

-

Add a fresh portion of the TFA/DCM solution and shake for 20-30 minutes to completely remove the Boc group.

-

Wash the resin thoroughly with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM or DMF.

-

Wash the resin with DMF to remove the excess base.

-

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake the mixture for 1-2 hours, or until the coupling reaction is complete (monitored by a qualitative method like the Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

Visualizing Workflows

To better illustrate the practical application of this compound, the following diagrams, generated using the DOT language, depict relevant synthetic workflows.

Caption: Workflow for the synthesis of Lacosamide.

Caption: General cycle of Solid-Phase Peptide Synthesis.

Conclusion

This compound stands out as a versatile and indispensable building block in the realm of peptide synthesis and drug development. Its strategic application, particularly the use of the acid-labile Boc protecting group, allows for the controlled and efficient assembly of complex peptide chains. The incorporation of a D-amino acid offers the potential for enhanced biological stability and activity, a critical consideration in modern drug design. The successful synthesis of pharmaceuticals like Lacosamide underscores the practical importance of this intermediate. The detailed protocols and workflows provided in this guide aim to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

Harnessing Boc-D-Serine Benzylamide as a Chiral Precursor in Modern Drug Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-serine benzylamide, a chiral amino acid derivative, has emerged as a versatile and crucial starting material in the synthesis of a diverse array of pharmaceutical agents. Its inherent stereochemistry and orthogonally protected functional groups—a Boc-protected amine and a free hydroxyl group—provide a robust scaffold for the stereoselective synthesis of complex molecular architectures. This technical guide offers an in-depth exploration of the utility of this compound in drug development, with a primary focus on its application in the synthesis of anticonvulsants, β-lactamase inhibitors, and antiviral compounds. Detailed experimental protocols, quantitative data, and logical workflows are presented to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound

Chiral amino acid derivatives are indispensable tools in asymmetric synthesis, enabling the selective creation of a single enantiomer of a chiral drug molecule.[1] The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, making stereochemical control a paramount concern in drug design and synthesis. This compound, formally known as (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate, serves as an exemplary chiral building block.[1] The acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective deprotection and subsequent elaboration, while the serine hydroxyl group offers a handle for further functionalization.[1] This guide will elucidate the practical applications of this valuable intermediate in the synthesis of clinically relevant therapeutics.

Synthesis of the Core Starting Material: this compound

The synthesis of this compound is typically achieved through the coupling of N-Boc-D-serine with benzylamine. This amide bond formation is a critical step, and various coupling methods have been employed to ensure high yield and preservation of stereochemical integrity. A common and efficient method involves the use of a mixed anhydride intermediate.

Experimental Protocol: Synthesis of (R)-N-Benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide

This protocol is adapted from established procedures for the synthesis of Lacosamide intermediates.

-

Materials: N-Boc-D-Serine, Methylene chloride (DCM), N-methylmorpholine (NMM), Isobutyl chloroformate, Benzylamine.

-

Procedure:

-

Suspend N-Boc-D-Serine (1.0 eq) in methylene chloride.

-

Cool the suspension to below 5°C.

-

Add N-methylmorpholine (1.05 eq) and stir until a clear solution is obtained.

-

In a separate flask, add isobutyl chloroformate (1.05 eq) to methylene chloride and cool to -15°C.

-

Slowly add the N-Boc-D-serine solution to the isobutyl chloroformate solution at -15°C and agitate for 1 hour to form the mixed anhydride.

-

Add benzylamine (1.05 eq) to the reaction mixture at a temperature between 5°C and 10°C.

-

Agitate the reaction mass for 1 hour.

-

Perform an aqueous workup by successively washing the organic layer with water, dilute HCl, and sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Logical Workflow for this compound Synthesis

Application in the Synthesis of Anticonvulsants: The Case of Lacosamide

Lacosamide is an antiepileptic drug used for the adjunctive treatment of partial-onset seizures.[1] Its synthesis prominently features this compound as a key intermediate, highlighting the utility of this chiral building block in ensuring the correct stereochemistry of the final active pharmaceutical ingredient (API).

Synthetic Pathway to Lacosamide

The synthesis of Lacosamide from this compound involves three main steps: O-methylation of the hydroxyl group, deprotection of the Boc group, and N-acetylation of the resulting free amine.

Experimental Protocols for Lacosamide Synthesis

The following protocols are a composite of procedures detailed in the patent literature.

Step 1: O-Methylation of this compound

-

Materials: this compound, Dimethyl sulfate (DMS), a suitable base (e.g., sodium hydroxide), and a phase-transfer catalyst (PTC).

-

Procedure:

-

Dissolve this compound in a suitable organic solvent.

-

Add the base and PTC.

-

Slowly add dimethyl sulfate while maintaining the reaction temperature.

-

Stir the reaction mixture until completion, as monitored by TLC or HPLC.

-

Perform an aqueous workup and extract the product into an organic solvent.

-

Purify the product, (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-methoxypropanamide, by crystallization or chromatography.

-

Step 2: Boc Deprotection

-

Materials: (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-methoxypropanamide, Hydrochloric acid (HCl) in a suitable solvent (e.g., ethyl acetate).

-

Procedure:

-

Suspend the Boc-protected intermediate in the chosen solvent.

-

Add the HCl solution and stir at room temperature.

-

The hydrochloride salt of (R)-2-amino-N-benzyl-3-methoxypropanamide will precipitate.

-

Filter the solid and wash with the solvent.

-

Dry the product under vacuum.

-

Step 3: N-Acetylation

-

Materials: (R)-2-amino-N-benzyl-3-methoxypropanamide hydrochloride, Acetic anhydride, a suitable base (e.g., triethylamine or sodium acetate).

-

Procedure:

-

Suspend the amine hydrochloride salt in a suitable solvent (e.g., methylene chloride).

-

Add the base to neutralize the salt and liberate the free amine.

-

Add acetic anhydride and stir the reaction mixture at room temperature.

-

Monitor the reaction for completion.

-

Upon completion, the product, Lacosamide, can be isolated by filtration and purified by recrystallization.

-

Quantitative Data for Lacosamide Synthesis

| Step | Product | Starting Material | Typical Yield (%) | Typical Purity (%) |

| 1 | This compound | N-Boc-D-Serine | 70-80 | >99 (HPLC) |

| 2 | (R)-N-Benzyl-2-(Boc-amino)-3-methoxypropanamide | This compound | 75-85 | >99 (HPLC) |

| 3 | (R)-2-Amino-N-benzyl-3-methoxypropanamide HCl | Boc-protected intermediate | 90-95 | >99 (HPLC) |

| 4 | Lacosamide | Amine hydrochloride | 75-85 | >99.5 (HPLC) |

Application in the Synthesis of Antibacterial Agents: β-Lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a significant global health threat. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Serine-based inhibitors, particularly those incorporating a boronic acid moiety, have shown great promise as they can mimic the transition state of β-lactam hydrolysis in the enzyme's active site. Boc-D-serine serves as a valuable chiral precursor for the synthesis of these inhibitors.

General Synthetic Strategy for Serine-Based Boronic Acid β-Lactamase Inhibitors

Conceptual Experimental Protocol

This conceptual protocol outlines the key transformations required to synthesize a serine-based boronic acid inhibitor from a Boc-D-serine derivative.

-

Oxidation of the Primary Alcohol: The hydroxyl group of a suitably protected Boc-D-serine derivative (such as the methyl ester) would be oxidized to an aldehyde (a serinal derivative) using a mild oxidizing agent like Dess-Martin periodinane or via a Swern oxidation.

-

Formation of the Boronic Ester: The resulting aldehyde would then be reacted with a boronic ester, such as pinacolborane, in the presence of a suitable catalyst to form a stable boronic ester intermediate.

-

Deprotection and Hydrolysis: Finally, removal of the Boc protecting group and hydrolysis of the ester functionalities (both the amino acid ester and the pinacol boronic ester) under appropriate conditions would yield the final boronic acid β-lactamase inhibitor.

Application in the Synthesis of Antiviral Agents: Protease Inhibitors

Viral proteases are essential enzymes for the replication of many viruses, including SARS-CoV and Hepatitis C Virus (HCV), making them attractive targets for antiviral drug development. Serine derivatives have been extensively explored as scaffolds for the design of potent and selective viral protease inhibitors.

General Synthetic Strategy for Serine-Based Protease Inhibitors

The synthesis of serine-based protease inhibitors often involves the elaboration of the serine backbone to incorporate functionalities that can interact with the active site of the protease. A general workflow, inspired by the synthesis of inhibitors for the SARS-CoV 3CL protease, is presented below. Although the cited literature starts with an Fmoc-protected serine, the principles are applicable to a Boc-D-serine starting material.

Conceptual Experimental Protocol

This protocol outlines the key steps for the synthesis of a serine-based viral protease inhibitor.

-

Amide Coupling: The carboxylic acid of Boc-D-serine would be coupled with an amine that represents the P1 moiety of the inhibitor, which is designed to fit into the S1 pocket of the protease. Standard peptide coupling reagents like HOBt/EDC can be used.

-

Boc Deprotection: The Boc group of the resulting serine amide would be removed using an acid, such as trifluoroacetic acid (TFA), to yield the free amine.

-

Further Functionalization: The newly exposed amine (representing the P2 position) can be acylated with a group corresponding to the P4 moiety of the inhibitor. Additionally, the free hydroxyl group of the serine (the P'1 position) can be esterified with various carboxylic acids to optimize binding to the protease active site.

Conclusion

This compound and its parent compound, Boc-D-serine, are invaluable chiral starting materials in the stereoselective synthesis of a range of pharmaceuticals. The detailed examination of the synthesis of the anticonvulsant Lacosamide provides a clear and well-documented example of its practical application, complete with established protocols and quantitative data. Furthermore, the conceptual frameworks for the synthesis of advanced antibacterial (β-lactamase inhibitors) and antiviral (protease inhibitors) agents underscore the broader potential of this versatile building block. As the demand for enantiomerically pure drugs continues to grow, the strategic use of chiral precursors like this compound will remain a cornerstone of efficient and effective drug development.

References

The Essential Guide to Boc-Protected Serine Derivatives in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in the synthesis of peptides and complex organic molecules. Its widespread use stems from its stability under various conditions and its facile, selective removal under acidic conditions. This guide provides a comprehensive overview of the Boc protecting group as applied to serine derivatives, a critical component in numerous biologically active molecules. We will delve into the synthesis, characterization, and deprotection of Boc-serine, as well as its application in synthetic workflows, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties of Boc-L-Serine

N-α-tert-butyloxycarbonyl-L-serine (Boc-L-serine) is a white to off-white crystalline powder.[1] It exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and methanol, while being sparingly soluble in nonpolar media.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Boc-L-Serine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₅ | [2] |

| Molecular Weight | 205.21 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 90 - 94 °C | [2] |

| Optical Rotation | [α]²⁰/D = -8.5 ± 2° (c=3 in H₂O) | [2] |

| CAS Number | 3262-72-4 | [2] |

Synthesis of Boc-L-Serine: A Detailed Protocol

The most common method for the synthesis of Boc-L-serine involves the reaction of L-serine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.[1][5] The base facilitates the deprotonation of the amino group of serine, which then acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.

Experimental Protocol: Synthesis of N-α-Boc-L-Serine

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

-

L-serine (31.7 g, 0.30 mol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (78.4 g, 0.36 mol)

-

1 N Sodium hydroxide (NaOH) solution (620 mL)

-

Dioxane

-

1 N Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

An ice-cold, magnetically stirred solution of L-serine in 1 N sodium hydroxide is prepared.[6]

-

A solution of di-tert-butyl dicarbonate in dioxane is added to the serine solution via an addition funnel.[6]

-

The two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[6]

-

Once the reaction is complete, the mixture is concentrated to half its original volume by rotary evaporation at 35°C.[6]

-

The solution is cooled in an ice-water bath and acidified to pH 2–3 by the slow addition of 1 N potassium bisulfate.[6]

-

The aqueous layer is extracted three times with ethyl acetate.[6]

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine as a colorless, sticky foam.[6]

Quantitative Data:

-

Yield: A typical yield for this procedure is approximately 91% over two steps (including subsequent methyl ester formation as described in the source).[6]

-

Purity: The product is often used without further purification.[6]

Figure 1. Reaction scheme for the synthesis of N-α-Boc-L-serine.

Characterization of Boc-L-Serine

The structure and purity of Boc-L-serine are typically confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for Boc-L-Serine Derivatives

| Technique | Derivative | Key Signals | Reference(s) |

| ¹H NMR | N-Boc-L-serine methyl ester (in C₆D₆) | δ: 1.41 (s, 9H), 2.50 (br s, 1H), 3.26 (s, 3H), 3.66 (dd, 1H), 3.76 (dd, 1H), 4.40 (m, 1H), 5.60 (m, 1H) | [6] |

| ¹³C NMR | N-Boc-L-serine-OMe | Solvent-dependent shifts for carbonyl carbons. | [7] |

| FTIR (neat) | N-Boc-L-serine methyl ester | 3400 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O stretch, broad) | [6] |

| FTIR (mull) | N-Boc-L-serine | 3410 cm⁻¹ (-OH, N-H stretch), 2960 cm⁻¹ (-CH stretch) | [8] |

| Mass Spec | N-Boc-L-serine | Molecular Weight: 205.21 g/mol | [3] |

Deprotection of the Boc Group

The removal of the Boc group is a critical step in synthetic workflows and is typically achieved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[2][9]

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general procedure for TFA-mediated Boc deprotection.[10]

Materials:

-

Boc-protected serine derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add TFA (typically 20-50% v/v in DCM) to the solution at 0°C.[10]

-

Stir the reaction mixture at room temperature for 1-3 hours.[10]

-

Monitor the reaction progress by TLC or LC-MS.[10]

-

Upon completion, concentrate the reaction mixture under reduced pressure.[10]

-

Carefully neutralize the residue with saturated sodium bicarbonate solution.[10]

-

Extract the aqueous layer with dichloromethane.[10]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.[10]

Experimental Protocol: Boc Deprotection using HCl in Dioxane

This method offers an alternative to TFA and can be advantageous in certain contexts.[2][9]

Materials:

-

Boc-protected peptide

-

Anhydrous 1,4-dioxane

-

4M Hydrogen Chloride (HCl) in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.[2]

-

Add 4M HCl in dioxane (typically 5-10 equivalents per equivalent of Boc-protected peptide).[2]

-

Stir the reaction mixture at room temperature for 30 minutes.[2][9]

-

Monitor the reaction by TLC.[2]

-

Upon completion, remove the solvent in vacuo.[2]

-

Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[2]

Figure 2. General reaction scheme for the acid-catalyzed deprotection of N-α-Boc-L-serine.

Application of Boc-Serine in Solid-Phase Peptide Synthesis (SPPS)

Boc-serine is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS).[11] In this strategy, the N-terminus of the growing peptide chain is temporarily protected with the Boc group, which is removed at each cycle to allow for the coupling of the next amino acid.

The hydroxyl group of the serine side chain is often protected to prevent side reactions. In Boc chemistry, a common protecting group for the serine side chain is the benzyl (Bzl) ether.[12] This protecting group is stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF).[13]

Figure 3. A simplified workflow for the incorporation of Boc-Ser(Bzl)-OH in solid-phase peptide synthesis.

Orthogonal Protection Strategies

The use of the Boc group in conjunction with other protecting groups that can be removed under different conditions is known as an orthogonal protection strategy.[10] This is crucial for the synthesis of complex peptides and other molecules where selective modification of different functional groups is required. For instance, in the synthesis of phosphoserine-containing peptides, the phosphate group can be protected with phenyl esters, which are stable to the HF cleavage conditions used to remove the Boc group and cleave the peptide from the resin. The phenyl groups are subsequently removed by catalytic hydrogenation.[1]

Conclusion

The Boc protecting group remains an indispensable tool in the synthesis of serine-containing molecules. Its ease of introduction, stability, and selective removal under acidic conditions make it highly versatile for a wide range of applications, from routine peptide synthesis to the construction of complex, post-translationally modified peptides. A thorough understanding of the experimental protocols and quantitative data associated with the use of Boc-serine derivatives is essential for researchers and drug development professionals aiming to design and execute efficient and successful synthetic strategies.

References

- 1. Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-tert-Butoxycarbonyl-D-serine benzylamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-D-serine benzylamide, a chiral amino acid derivative, serves as a critical intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and its significant role as a building block in the preparation of bioactive molecules. Detailed experimental protocols for its synthesis are provided, alongside a comparative analysis of various synthetic methodologies. Furthermore, this document explores the potential biological relevance of this compound, drawing connections to the known activities of its parent molecule, D-serine, and its derivatives.

Introduction and Discovery

N-tert-Butoxycarbonyl-D-serine benzylamide, often abbreviated as Boc-D-Ser-NHBn, is a synthetic compound that has gained prominence as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure incorporates a D-serine core, with the amino group protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group modified to a benzylamide. This strategic protection and modification enhance its stability and utility in multi-step synthetic pathways. The discovery and development of this compound are intrinsically linked to the advancements in peptide chemistry and the pursuit of stereochemically pure chiral building blocks for drug development.

One of the most significant applications driving the study of N-tert-Butoxycarbonyl-D-serine benzylamide is its role as a precursor in the synthesis of the anticonvulsant medication, Lacosamide.[1] This has led to the development of various synthetic routes to produce this intermediate with high yield and enantiomeric purity.

Physicochemical Properties

A summary of the key physicochemical properties of N-tert-Butoxycarbonyl-D-serine benzylamide is presented in the table below.

| Property | Value |

| CAS Number | 1253790-58-7 |

| Molecular Formula | C₁₅H₂₂N₂O₄ |

| Molecular Weight | 294.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.[2] |

| Stability | Stable under normal laboratory conditions; sensitive to strong acids and bases which can lead to the hydrolysis of the Boc group.[2] |

Synthesis of N-tert-Butoxycarbonyl-D-serine benzylamide

The synthesis of N-tert-Butoxycarbonyl-D-serine benzylamide typically involves a two-step process: the protection of the amino group of D-serine with a Boc group, followed by the coupling of the resulting Boc-D-serine with benzylamine to form the amide bond. Several methodologies have been developed to achieve this transformation, with variations in coupling reagents, solvents, and reaction conditions.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a straightforward workflow.

Comparative Analysis of Synthetic Protocols

The following table summarizes and compares different experimental protocols for the synthesis of N-tert-Butoxycarbonyl-D-serine benzylamide.

| Method | Coupling Reagent | Base | Solvent | Temperature | Yield | Purity | Reference |

| Mixed Anhydride | Isobutyl chloroformate | N-Methylmorpholine | Methylene chloride | < -5°C | ~99% | ~99% (chiral) | Patent WO2011144983A2 |

| Mixed Anhydride | Ethyl chloroformate | N-Methylmorpholine | Not specified | 10-15°C | Not specified | Not specified | Patent WO2018060781A1 |

| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | Not specified | Not specified | 0-5°C to RT | Good to high (70-85%) | High | [1] |

Detailed Experimental Protocols

This protocol is adapted from patent literature and demonstrates a high-yield synthesis.

Step 1: Preparation of N-Boc-D-serinamide

-

Suspend N-Boc-D-Serine (32.8 g, 0.1599 mol) in methylene chloride (160 ml).

-

Cool the suspension to below -5°C.

-

Add isobutyl chloroformate (22.3 g, 0.1632 mol) to the suspension while maintaining the temperature below -5°C.

-

Age the resultant mixture for 5-10 minutes at < -5°C.

-

Add N-Methylmorpholine (16.5 g, 0.1631 mol) over 10-15 minutes at < -5°C.

-

Age the resulting solution for 30-40 minutes at < -5°C.

-

Add benzylamine (17.7 g, 0.1652 mol) over 10-15 minutes at < -5°C.

-

Age the mixture for 70-80 minutes at < 0°C.

-

Perform successive washes with water (70 ml), 1N HCl (70 ml), 8% sodium bicarbonate (70 ml), and deionized water (70 ml) to yield the crude product.

-

Purify the crude product from n-hexane.

Expected Outcome:

-

Yield: 34 g

-

HPLC Purity: ~99%

-

Chiral Purity: 99%

This protocol is also derived from a patent and offers an alternative mixed anhydride approach.

Step 1: Preparation of N-Boc-D-Serine

-

To a solution of D-serine (150 g, 1.427 mol) and NaOH (68.5 g, 1.712 mol) in water (225 mL), add di-tert-butyl dicarbonate (393.5 g, 1.712 mol) with stirring.

-

Heat the reaction mixture to 50°C for 1-2 hours.

-

Cool the mixture to room temperature and dilute with water (900 ml).

-

Wash the reaction mixture with ethyl acetate (2 x 300 mL).

-

Adjust the pH of the aqueous layer to 3-4 by slow addition of cold 3N HCl.

-

Extract the product with ethyl acetate.

Step 2: Coupling with Benzylamine

-

Cool the ethyl acetate solution of N-Boc-D-serine from the previous step to 10-15°C.

-

Add ethyl chloroformate (136 ml, 1.427 mol) followed by N-methylmorpholine (157 ml, 1.427 mol).

-

Slowly add benzylamine (156 ml, 1.427 mol) over a period of 2 hours.

-

After complete addition, stir the reaction for an additional hour.

-

Quench the reaction by the addition of water (400 ml).

-

Separate the layers and wash the organic layer with 1N HCl solution, 5% sodium bicarbonate solution, and 20% brine solution (300 ml each).

-

The organic layer contains the desired product.

Biological Activity and Signaling Pathways

While N-tert-Butoxycarbonyl-D-serine benzylamide is primarily utilized as a synthetic intermediate, its structural similarity to D-serine suggests potential interactions with biological targets that recognize D-serine. D-serine is an important neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission, learning, and memory.[1]

The metabolism of D-serine is regulated by two key enzymes: serine racemase (SR), which synthesizes D-serine from L-serine, and D-amino acid oxidase (DAAO), which catabolizes D-serine.[1] Derivatives of D-serine are therefore of significant interest for developing modulators of NMDA receptor function and inhibitors of DAAO.[1]

Although specific quantitative biological activity data for N-tert-Butoxycarbonyl-D-serine benzylamide is not widely published, its D-serine scaffold makes it a candidate for interaction with these pathways. The Boc and benzylamide groups would significantly alter its properties compared to D-serine, likely preventing it from being a direct substrate for SR or DAAO.[1] However, it could potentially act as an inhibitor or a prodrug that, upon metabolism, releases a more active species.

Potential Signaling Pathway Interactions

The following diagram illustrates the potential points of interaction for a D-serine derivative within the D-serine metabolic and signaling pathway.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for N-tert-Butoxycarbonyl-D-serine benzylamide itself is not available, general principles can be inferred from related compounds. For derivatives of this scaffold, modifications to the benzylamide moiety and the Boc-protecting group could significantly impact biological activity.

-

Benzylamide Moiety: Introducing substituents on the phenyl ring can alter electronic and steric properties, potentially influencing binding affinity to target proteins.

-

N-terminal Protecting Group: The nature of the N-terminal protecting group can affect the molecule's conformation and interaction with biological targets.

Conclusion

N-tert-Butoxycarbonyl-D-serine benzylamide is a valuable and versatile chiral building block in organic synthesis, with a particularly crucial role in the production of the antiepileptic drug Lacosamide. The synthetic methodologies for its preparation are well-established, offering high yields and stereochemical control. While its own biological activity is not extensively characterized, its structural relationship to D-serine provides a foundation for the rational design of novel modulators of the NMDA receptor and related enzymatic pathways. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing detailed synthetic protocols and insights into the potential applications of this important chemical entity.

References

Methodological & Application

Application Notes: Incorporation of Boc-D-Serine Benzylamide into Synthetic Peptides via Solid-Phase Peptide Synthesis

Introduction

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a powerful strategy in medicinal chemistry and drug development. D-amino acids can significantly alter the conformational properties of peptides, leading to enhanced biological activity and increased stability against enzymatic degradation.[1][2] Boc-D-serine, a derivative of the naturally occurring L-serine, is a valuable building block for introducing these beneficial characteristics. When incorporated at the C-terminus as an amide, specifically a benzylamide, the resulting peptide often exhibits improved pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of peptides containing a C-terminal D-serine amide using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). While the user specified "Boc-D-serine benzylamide," in standard C-to-N terminus SPPS, the peptide is assembled on a solid support, and the C-terminal amide is typically generated upon cleavage from a specialized resin. Therefore, the protocols will focus on the synthesis of a peptide with a C-terminal D-serine amide using an appropriate resin and Boc-D-Ser(Bzl)-OH as the final amino acid to be coupled.

Key Applications and Advantages

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acid residues. This leads to a longer in vivo half-life.[1]

-

Improved Bioactivity: The altered stereochemistry can lead to novel three-dimensional structures, potentially resulting in higher binding affinity to biological targets.[1][2]

-

Structural Diversity: The presence of D-amino acids allows for the creation of unique peptide conformations that are not accessible with L-amino acids alone.[1]

-

Therapeutic Potential: Peptides with C-terminal amides often mimic the structure of naturally occurring peptide hormones and signaling molecules, which can be crucial for their biological function. D-serine itself is a neuromodulator, acting as a co-agonist at NMDA receptors in the brain, making peptides containing this residue of particular interest in neuroscience research.[3]

-

Drug Development: Boc-D-serine is a key intermediate in the synthesis of various biologically active compounds, including the anticonvulsant medication Lacosamide.[4][5]

Experimental Protocols

The following protocols describe the manual synthesis of a peptide with a C-terminal D-serine amide using the Boc/Bzl protection strategy. This involves assembling the peptide on a resin designed to yield a C-terminal amide upon cleavage, such as a 4-methylbenzhydrylamine (MBHA) resin.

1. Resin Selection and Preparation

For the synthesis of peptide amides via Boc-SPPS, the MBHA resin is a common choice.[6] The stability of the amide bond to the resin is optimal for preventing premature cleavage during the TFA deprotection steps, while still allowing for release with strong acids like HF.[6]

-

Resin Swelling:

-

Place the MBHA resin (e.g., 0.5-1.0 mmol/g substitution) in a solid-phase synthesis vessel.

-

Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for 20-30 minutes with gentle agitation.[7]

-

Drain the DCM.

-

2. Boc Solid-Phase Peptide Synthesis Cycle

The synthesis proceeds through iterative cycles of deprotection, neutralization, and coupling for each amino acid in the sequence. The following is a general protocol for one cycle.

Workflow for Boc-SPPS Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

-

Step 1: Boc Deprotection

-

Perform a pre-wash with 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes.[6]

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group.[6][8]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3x) and then isopropanol (IPA) (2x) to remove residual acid.[6]

-

-

Step 2: Neutralization

-

Wash the resin with DCM (2x).

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF) and agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.[9][10]

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

-

-

Step 3: Amino Acid Coupling

-

In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents relative to resin loading) using a suitable coupling reagent. For coupling Boc-D-Serine, side-chain protection as a benzyl ether (Bzl) is highly recommended to prevent O-acylation.[10][11]

-

Transfer the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.[12][13] If the test is positive, the coupling step should be repeated.

-

-

Step 4: Capping (Optional) If a positive Kaiser test persists after a second coupling, any unreacted N-terminal amines should be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with acetic anhydride.

3. Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (like the Bzl group on D-serine) are removed simultaneously.

-

Cleavage Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Carefully add a cleavage cocktail of anhydrous hydrofluoric acid (HF) with a scavenger such as anisole (cresol or thioanisole can also be used). The reaction is typically run at 0°C for 1-2 hours.

-

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized laboratory equipment and safety precautions.[9][14]

-

After the reaction, the HF is removed by evaporation under a vacuum.

-

The crude peptide is precipitated by adding cold diethyl ether, collected by filtration, and washed several times with cold ether.

-

The precipitated peptide is then dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilized.

-

Workflow for Peptide Cleavage and Purification

Caption: Workflow from cleavage of the peptide-resin to the final pure product.

4. Peptide Purification

The crude lyophilized peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or a buffer containing a denaturant for aggregating sequences).

-

Purify the peptide on a C18 column using a gradient of water/acetonitrile containing 0.1% TFA.

-

Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain the final peptide.

Data Presentation

Table 1: General Reagents and Conditions for Boc-SPPS Cycle

| Step | Reagent/Solvent | Concentration | Reaction Time |

| Resin Swelling | Dichloromethane (DCM) | - | 20-30 min |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 20-30 min[8] |

| Neutralization | Diisopropylethylamine (DIEA) in DCM/DMF | 5-10% (v/v) | 2 x 5-10 min[9] |

| Coupling | Boc-AA-OH / Coupling Reagent / DIEA | 2-4 eq. / 2-4 eq. / 4-8 eq. | 1-2 hours[10] |

| Washes | DCM, Isopropanol (IPA), DMF | - | 2-3 min per wash |

Table 2: Comparison of Common Coupling Reagents for Boc-Serine

Note: The side chain of serine should be protected (e.g., as a benzyl ether) to prevent side reactions.[10][11] The efficiencies are typical values and can vary based on the peptide sequence.

| Coupling Reagent | Additive | Base | Typical Coupling Time | Expected Efficiency | Notes |

| DCC | HOBt | DIEA | 1-4 hours | >99% | Dicyclohexylurea (DCU) byproduct is insoluble and must be washed away thoroughly. |

| HBTU | HOBt | DIEA | 30-60 min | >99%[10] | Fast and efficient; a very common choice in modern Boc-SPPS. |

| HATU | HOAt | DIEA | 15-45 min | >99% | Highly efficient, especially for sterically hindered couplings; helps to suppress racemization.[16] |

Table 3: Common Cleavage Cocktails for Boc-SPPS

| Cleavage Reagent | Scavenger | Ratio | Conditions | Target Resin/Protecting Groups |

| Anhydrous HF | Anisole | 9:1 (v/v) | 0°C, 1-2 hours | MBHA resin; Bzl, Tos, and other acid-labile side-chain groups.[9] |

| TFMSA | TFA, Thioanisole | Varies | 0°C to RT | Alternative to HF for cleaving Bzl-based protecting groups.[9] |

| TMSOTf | TFA, Thioanisole | Varies | 0°C to RT | Another strong acid alternative to HF.[6] |

References

- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epimerisation in Peptide Synthesis [mdpi.com]

- 3. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1253790-58-7 | Benchchem [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. chempep.com [chempep.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. peptide.com [peptide.com]

- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 15. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Lacosamide Utilizing Boc-D-serine Benzylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacosamide, an antiepileptic drug, is chemically designated as (R)-2-acetamido-N-benzyl-3-methoxypropanamide. A key intermediate in several synthetic routes to Lacosamide is derived from D-serine, a readily available chiral building block. This document provides detailed application notes and experimental protocols for the synthesis of Lacosamide, focusing on pathways involving Boc-D-serine and its derivative, Boc-D-serine benzylamide. The protocols described herein are compiled from various sources, offering insights into different synthetic strategies and reaction conditions.

Two primary synthetic pathways originating from Boc-D-serine are detailed:

-

Route A: Amidation of Boc-D-serine with benzylamine followed by O-methylation.

-

Route B: O-methylation of Boc-D-serine followed by amidation with benzylamine.

Both routes converge to a common intermediate which is then deprotected and acetylated to yield Lacosamide.

Synthetic Pathways Overview

The following diagrams illustrate the logical flow of the two primary synthetic routes to Lacosamide starting from Boc-D-serine.

Quantitative Data Summary

The following tables summarize quantitative data for the key steps in the synthesis of Lacosamide via the this compound intermediate pathway.

Table 1: Amidation of Boc-D-serine (Route A, Step 1)

| Parameter | Protocol 1 | Protocol 2[1] |

| Starting Material | Boc-D-Serine (100 g, 0.4873 mol) | Boc-D-Serine (40 g, 0.1949 mol) |

| Reagents | N-methyl morpholine (51.75 g, 0.511 mol), Isobutyl chloroformate (69.88 g, 0.511 mol), Benzyl amine (54.82 g, 0.511 mol) | T3P® (50% w/w in ethyl acetate, 525 g, 0.826 mol), 4-methylmorpholine (221.5 g, 2.19 mol), Benzylamine (129.4 g, 1.24 mol) |

| Solvent | Methylene chloride (1200 ml) | Ethyl acetate (1.5 kg) |

| Temperature (°C) | -15 to 10 | < 15 |

| Reaction Time | ~2 hours | Not specified |

| Yield | 70% (of (R)-2-amino-N-benzyl-3-hydroxypropanamide after deprotection) | 71.5% |

| Purity | 99% (HPLC) | >99% (HPLC), ee 99% |

Table 2: O-Methylation of (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide (Route A, Step 2)

| Parameter | Protocol 1 |

| Starting Material | (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide |

| Reagents | Dimethyl sulfate, Sodium hydroxide |

| Solvent | Methylene chloride |

| Temperature (°C) | 0 to 5 |

| Reaction Time | Not specified |

| Yield | High |

| Purity | High |

Table 3: O-Methylation of Boc-D-serine (Route B, Step 1)

| Parameter | Protocol 1[2] |

| Starting Material | N-Boc-D-serine (100.0 g, 0.48 mol) |

| Reagents | Tetrabutylammonium bromide (5.2 g, 0.0195 mol), 20 wt % NaOH aq (97.5 g, 0.48 mol), Dimethyl sulfate (246 g, 1.95 mol), 50 wt % NaOH aq (179.5 g, 2.245 mol) |

| Solvent | Toluene (500 mL) |

| Temperature (°C) | -5 to 10 |

| Reaction Time | 12 hours |

| Yield | 100% (crude) |

| Purity | Not specified |

Table 4: Deprotection and Acetylation to Lacosamide

| Parameter | Protocol 1[1] | Protocol 2[3] |

| Deprotection Reagent | 37% w/w Hydrochloric acid in water | Methanolic HCl |

| Solvent (Deprotection) | Dichloromethane | Not specified |

| Temperature (°C) (Deprotection) | 25 | 40 to 50 |

| Acetylation Reagent | Acetic anhydride | Acetic anhydride |

| Base (Acetylation) | Sodium bicarbonate | Sodium acetate |

| Solvent (Acetylation) | Dichloromethane/Water | Dichloromethane |

| Final Yield | Not specified | Not specified |

| Final Purity | ee >99% | Not specified |

Experimental Protocols

Route A: Amidation Followed by O-Methylation

Protocol 1: Synthesis of (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide

-

Suspend Boc-D-Serine (100 g, 0.4873 mole) in Methylene chloride (600 ml) and cool to below 5°C.

-

Add N-methyl morpholine (51.75 g, 0.511 mole) over 5-10 minutes while maintaining the temperature below 5°C. Stir until a clear solution is obtained.

-

In a separate flask, prepare a mixture of Isobutyl chloroformate (69.88 g, 0.511 mole) in Methylene chloride (600 ml) and cool to -15°C.

-

Add the Boc-D-serine solution to the isobutyl chloroformate mixture at -15°C and agitate the reaction mass for 1 hour.

-

Add Benzyl amine (54.82 g, 0.511 mol) at a temperature between 5°C and 10°C and continue to agitate the reaction mass for 1 hour.

-

Wash the reaction mass successively with deionized water and aqueous acetic acid.

-

The resulting methylene chloride solution contains (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide and can be used directly in the next step.

Protocol 2: O-Methylation of (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide

Detailed experimental data for this specific step is not fully available in the searched documents, but is generally described as follows:

-

The methylene chloride solution containing (R)-N-Benzyl-2-N-Boc-amino-3-hydroxypropanamide is cooled to 0-5°C.

-

A solution of sodium hydroxide is added, followed by the dropwise addition of dimethyl sulfate, maintaining the temperature at 0-5°C.

-

The reaction is stirred until completion, monitored by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, the reaction is worked up by separating the organic layer, washing with water, and brine.

-

The organic layer is dried over a suitable drying agent (e.g., sodium sulfate) and the solvent is evaporated to yield the crude (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropanamide.

Route B: O-Methylation Followed by Amidation

Protocol 3: Synthesis of (R)-2-N-Boc-amino-3-methoxypropanoic Acid [2]

-

Suspend N-Boc-D-serine (100.0 g, 0.48 mol) and tetrabutylammonium bromide (5.2 g, 0.0195 mol) in toluene (500 mL) and cool to 0–10 °C.

-

Add 20 wt % aqueous NaOH (97.5 g, 0.48 mol) at 0–10 °C and stir the mixture for 30 minutes.

-

Add dimethyl sulfate (246 g, 1.95 mol) and 50 wt % aqueous NaOH (179.5 g, 2.245 mol) at −5 to 5 °C.

-

Stir the mixture for 12 hours.

-

Add water (300 mL), acidify the aqueous layer to a pH of <3.5 with 50 wt % citric acid, and extract with CH2Cl2 (2 x 500 mL, 1 x 300 mL).

-

Combine the organic extracts and evaporate to obtain crude (R)-2-N-Boc-amino-3-methoxypropanoic acid.

Protocol 4: Synthesis of (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropanamide

This step follows a similar amidation procedure as in Route A, using the O-methylated Boc-D-serine as the starting material.

-

Dissolve the crude (R)-2-N-Boc-amino-3-methoxypropanoic acid in a suitable solvent like methylene chloride.

-

Cool the solution and add a coupling agent (e.g., isobutyl chloroformate and N-methyl morpholine).

-

Add benzylamine and stir the reaction until completion.

-

Work up the reaction mixture by washing with acidic and basic solutions to purify the product.

-

Isolate the (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropanamide after solvent evaporation.

Final Steps: Deprotection and Acetylation

Protocol 5: Boc Deprotection [1]

-

Combine (R)-N-Benzyl-2-N-Boc-amino-3-methoxy-propionamide (40 g, 0.13 mol) and dichloromethane (400 ml) in a 1 L flask.

-

Carefully add 37% w/w hydrochloric acid in water (51.3g, 0.52 mol).

-

Stir the reaction at 25 °C for 3 hours, monitoring for the hydrolysis of the Boc protecting group.

-

Add water (112 g) to the reaction mixture.

-

Cool the solution on ice to 4-6 °C. The resulting solution contains the hydrochloride salt of (R)-2-amino-N-benzyl-3-methoxypropanamide and is used directly in the next step.

Protocol 6: N-Acetylation to Lacosamide [1]

-

To the cooled aqueous solution from the deprotection step, add a solution of sodium bicarbonate to neutralize the acid.

-

Add acetic anhydride dropwise while maintaining the temperature and pH.

-

Stir the reaction until the acetylation is complete.

-

Extract the Lacosamide product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Evaporate the solvent and purify the crude Lacosamide by crystallization to obtain a product with high chiral purity.

Logical Relationships and Process Flow

The following diagram illustrates the general laboratory workflow for the synthesis of Lacosamide via the this compound intermediate.

Conclusion

The synthesis of Lacosamide via Boc-D-serine and its benzylamide derivative offers a versatile and efficient approach. The choice between performing amidation or methylation first may depend on factors such as reagent availability, scalability, and desired intermediate properties. The provided protocols and data offer a comprehensive guide for researchers to select and optimize the synthetic route that best fits their needs. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and chiral purity of the final Lacosamide product.

References

Application Notes and Protocols for the Spectroscopic Analysis of Boc-D-serine Benzylamide